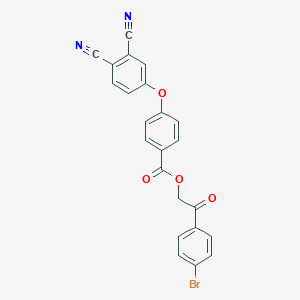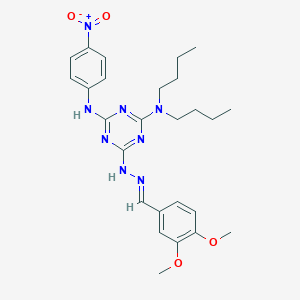![molecular formula C21H18N4O2 B387216 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE](/img/structure/B387216.png)
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinylmethylene group and a hydrazino carbonyl linkage, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the pyridinylmethylene intermediate: This step involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate under controlled conditions to form the pyridinylmethylene hydrazine intermediate.
Coupling with 4-aminobenzoic acid: The intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Lacks the methyl group at the 3-position.
3-methyl-N-(4-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}phenyl)benzamide: Contains a 2-pyridinylmethylene group instead of a 3-pyridinylmethylene group.
Uniqueness
The presence of the 3-methyl group and the specific positioning of the pyridinylmethylene group confer unique chemical properties to 3-METHYL-N~1~-[4-({2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]BENZAMIDE, making it distinct from similar compounds. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C21H18N4O2 |
|---|---|
Poids moléculaire |
358.4g/mol |
Nom IUPAC |
3-methyl-N-[4-[[(E)-pyridin-3-ylmethylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-15-4-2-6-18(12-15)20(26)24-19-9-7-17(8-10-19)21(27)25-23-14-16-5-3-11-22-13-16/h2-14H,1H3,(H,24,26)(H,25,27)/b23-14+ |
Clé InChI |
QQGSLKAFAIOBQI-OEAKJJBVSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CN=CC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


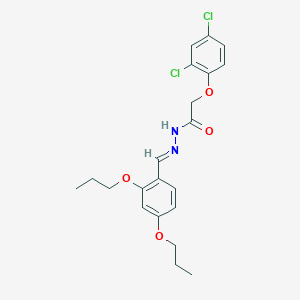
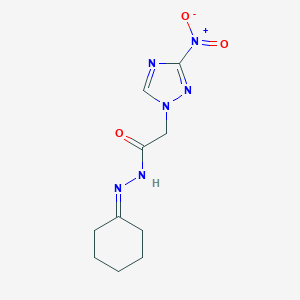

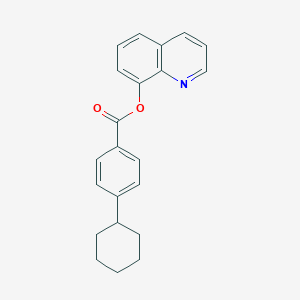
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)
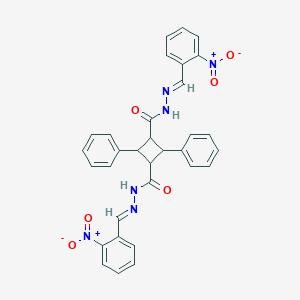
![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387152.png)
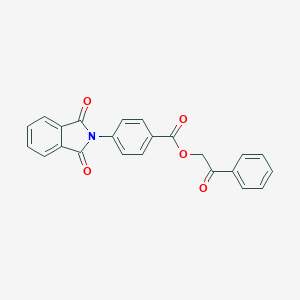
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B387155.png)
![Butyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B387156.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)
